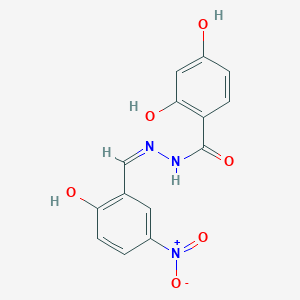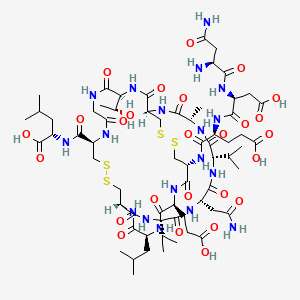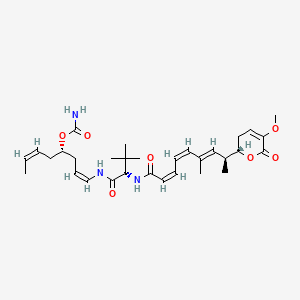
ProMMP-9 inhibitor-3c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ProMMP-9 inhibitor-3c is a potent and specific proMMP-9 inhibitor which disrupts f MMP-9 homodimerization and prevents association of proMMP-9 with both α4β1 integrin and CD44 and results in the dissociation of EGFR.
Wissenschaftliche Forschungsanwendungen
Activation and Regulation of proMMP-9
ProMMP-9, a precursor of matrix metalloproteinase 9, plays a crucial role in tissue remodeling and pathophysiological conditions. Studies have explored the activation and regulation of proMMP-9. For example, Ogata, Itoh, and Nagase (1995) detailed the processes involved in the activation of the proMMP-9 complex by various substances, highlighting the intricate regulation of MMP activity and its implications for extracellular matrix breakdown in tissue (Ogata, Itoh, & Nagase, 1995).
Role in Cancer Progression
MMP-9 has been implicated in tumor progression, with research indicating its critical role in this context. For instance, Ries et al. (2007) discovered a novel 82 kDa species of proMMP-9 associated with leukemic cells, which showed a unique resistance to inhibition and played a role in cellular invasion in vivo (Ries et al., 2007).
Targeting MMP-9 for Cancer Therapy
Targeting the hemopexin-like domain of latent MMP-9 with small molecule inhibitors has emerged as a strategy for cancer therapy. Alford et al. (2017) identified a lead compound that disrupts MMP-9 interactions, leading to decreased cancer cell migration and invasion (Alford et al., 2017).
Involvement in Inflammatory Processes
ProMMP-9's role extends to inflammatory diseases, with its activation and regulation being key factors. For example, Han, Yan, and Garner (2008) discussed how proMMP-9 activation in human skin is regulated, shedding light on its pathophysiological role in chronic wounds (Han, Yan, & Garner, 2008).
Interaction with Cell Surface Proteins
The interaction of proMMP-9 with cell surface proteins is significant in various physiological and pathological processes. Yamamoto et al. (2012) studied how proMMP-9 secretion and activation are influenced by cell-to-cell interactions and environmental factors like hypoxia, providing insights into its role in cardiovascular events (Yamamoto et al., 2012).
Role in Immune Response
The regulation of MMP-9 by cytokines and chemokines in immune cells, such as lymphocytes, indicates its involvement in immune responses. Johnatty et al. (1997) demonstrated how proinflammatory cytokines and chemokines modulate proMMP-9 secretion from lymphocytes, suggesting its role in leukocyte trafficking and inflammation (Johnatty et al., 1997).
Eigenschaften
CAS-Nummer |
2138321-18-1 |
|---|---|
Produktname |
ProMMP-9 inhibitor-3c |
Molekularformel |
C18H20FN3O2S |
Molekulargewicht |
361.44 |
IUPAC-Name |
N-(4-Fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide |
InChI |
InChI=1S/C18H20FN3O2S/c19-12-7-9-13(10-8-12)20-16(23)6-3-11-25-18-21-15-5-2-1-4-14(15)17(24)22-18/h7-10H,1-6,11H2,(H,20,23)(H,21,22,24) |
InChI-Schlüssel |
FNJYGVDTJGJMMD-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(F)C=C1)CCCSC(N2)=NC3=C(CCCC3)C2=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
proMMP9-IN-3c; proMMP-9 inhibitor-3c |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)
![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)
![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)
![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)

